molecular formula C17H12F3NO3S B11412680 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,6-difluoro-N-(4-fluorophenyl)benzamide

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,6-difluoro-N-(4-fluorophenyl)benzamide

Cat. No.: B11412680
M. Wt: 367.3 g/mol
InChI Key: JPMKFWWJSXPKAD-UHFFFAOYSA-N
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Description

N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-2,6-difluoro-N-(4-fluorophenyl)benzamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a thiophene ring, which is a sulfur-containing heterocycle, and multiple fluorine atoms attached to the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-2,6-difluoro-N-(4-fluorophenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of a suitable diene with sulfur sources under controlled conditions.

    Introduction of Fluorine Atoms: Fluorination reactions are carried out using reagents such as elemental fluorine or fluorinating agents like N-fluorobenzenesulfonimide.

    Coupling Reactions: The thiophene ring is then coupled with a benzamide derivative through a series of reactions involving catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-2,6-difluoro-N-(4-fluorophenyl)benzamide may involve large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-2,6-difluoro-N-(4-fluorophenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorinated benzamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzamide moiety.

Scientific Research Applications

N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-2,6-difluoro-N-(4-fluorophenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-2,6-difluoro-N-(4-fluorophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, contributing to its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-2,6-difluoro-N-(4-fluorophenyl)benzamide stands out due to its specific arrangement of fluorine atoms and the presence of the thiophene ring

Properties

Molecular Formula

C17H12F3NO3S

Molecular Weight

367.3 g/mol

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,6-difluoro-N-(4-fluorophenyl)benzamide

InChI

InChI=1S/C17H12F3NO3S/c18-11-4-6-12(7-5-11)21(13-8-9-25(23,24)10-13)17(22)16-14(19)2-1-3-15(16)20/h1-9,13H,10H2

InChI Key

JPMKFWWJSXPKAD-UHFFFAOYSA-N

Canonical SMILES

C1C(C=CS1(=O)=O)N(C2=CC=C(C=C2)F)C(=O)C3=C(C=CC=C3F)F

Origin of Product

United States

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